

# Application Notes and Protocols for the Research-Grade Compound CBHcy

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## Compound of Interest

Compound Name: CBHcy

Cat. No.: B1668686

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These application notes provide a comprehensive overview of S-( $\delta$ -carboxybutyl)-DL-homocysteine (**CBHcy**), a potent and specific inhibitor of betaine-homocysteine S-methyltransferase (BHMT). The information provided is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies related to homocysteine metabolism and associated pathologies.

## Introduction

**CBHcy** is a valuable research tool for investigating the role of BHMT in methionine and homocysteine metabolism. BHMT catalyzes the remethylation of homocysteine to methionine, a crucial step in maintaining low levels of homocysteine. Inhibition of BHMT by **CBHcy** leads to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is an independent risk factor for various cardiovascular diseases.[1][2] The use of **CBHcy** in animal models allows for the controlled induction of hyperhomocysteinemia, providing a platform to study its pathological consequences and to evaluate potential therapeutic interventions.

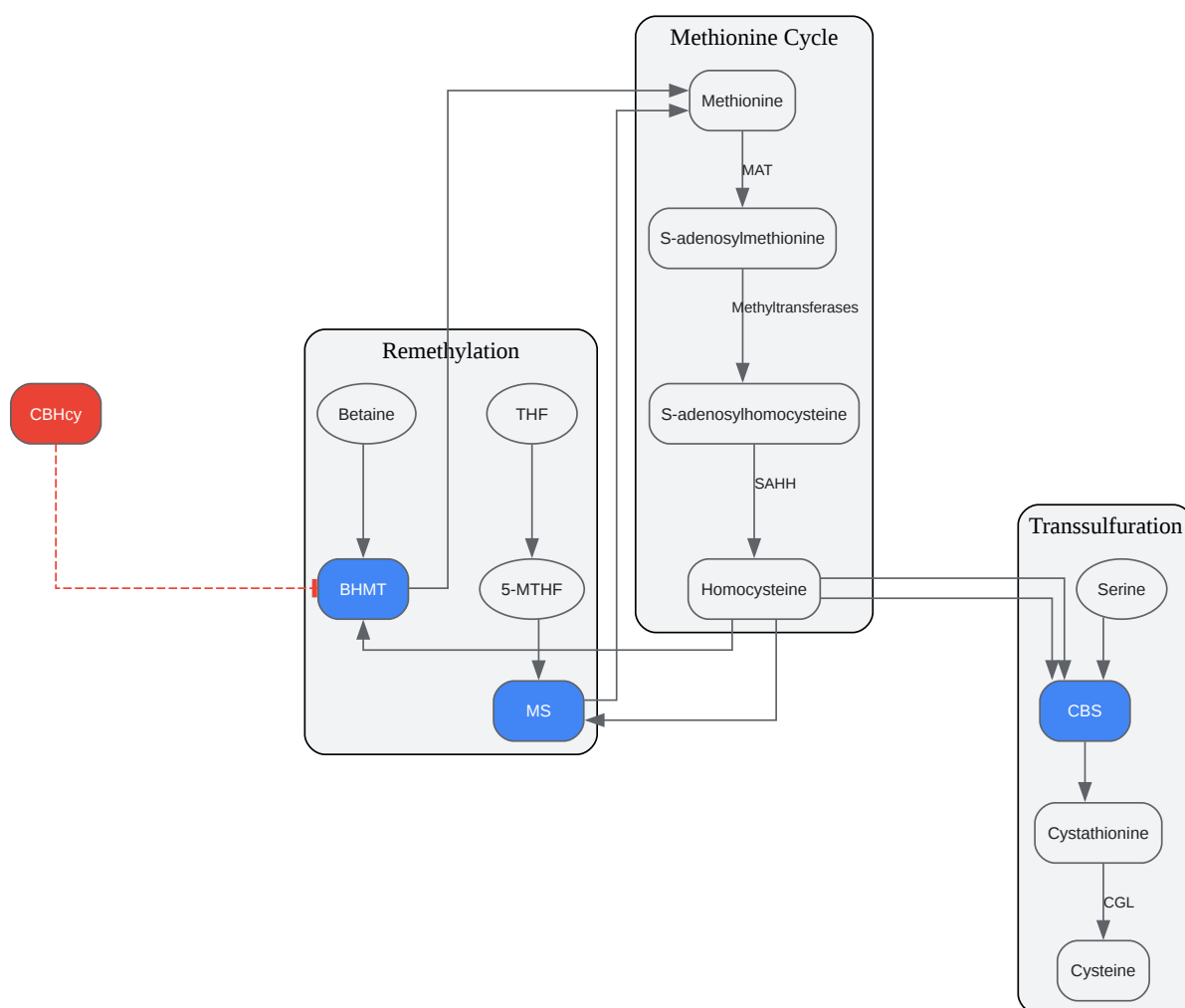
## Mechanism of Action

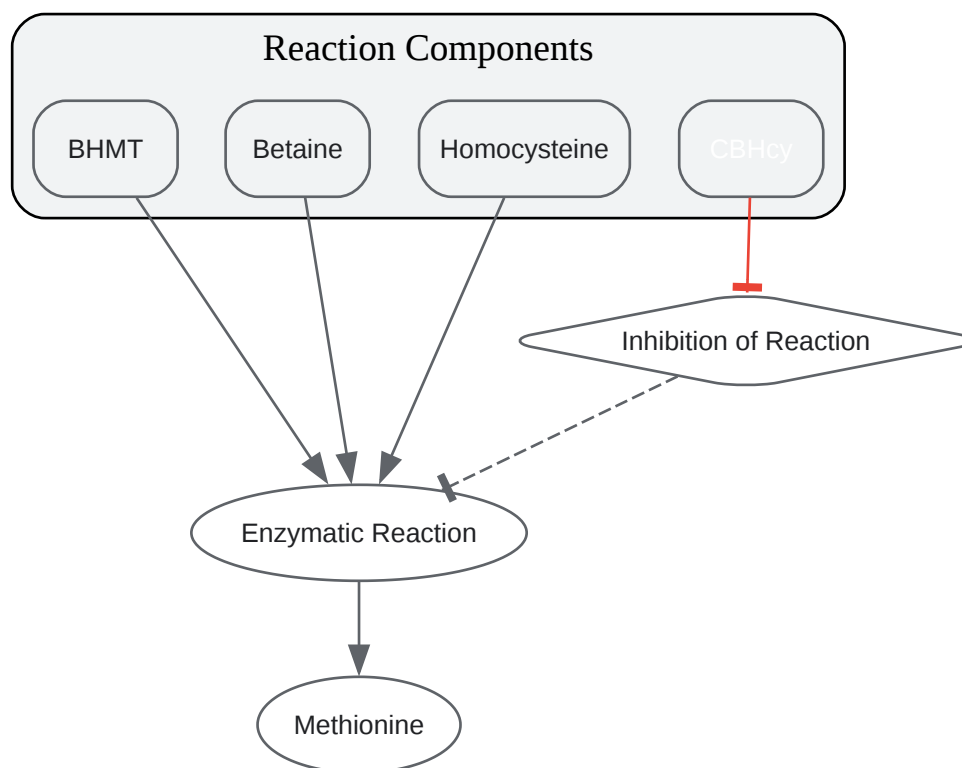
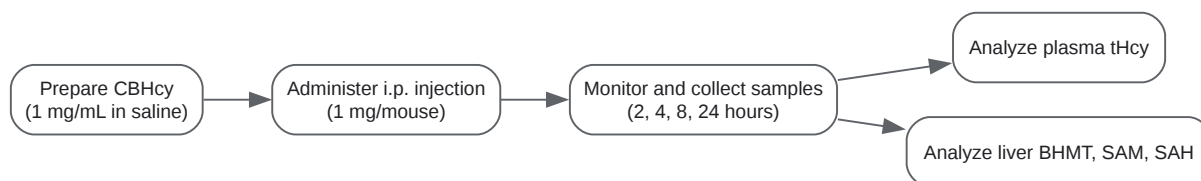
**CBHcy** acts as a specific and potent inhibitor of betaine-homocysteine S-methyltransferase (BHMT).[2] By blocking BHMT, **CBHcy** disrupts the conversion of homocysteine to methionine, leading to elevated plasma and tissue levels of total homocysteine (tHcy).[2][3] This inhibition also affects the levels of other key metabolites in the methionine cycle, such as S-

adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).[1][3] Short-term administration of **CBHcy** has been shown to reduce liver SAM concentrations and decrease the activity of cystathionine  $\beta$ -synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway.[1]

## Signaling Pathway

The following diagram illustrates the central role of BHMT in homocysteine metabolism and the inhibitory effect of **CBHcy**.





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## References

- 1. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine  $\beta$ -synthase activity and methylation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine  $\beta$ -synthase activity and methylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
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